molecular formula C15H21NO2 B1610514 2-[3-(1-Piperidinyl)propoxy]benzaldehyde CAS No. 68997-50-2

2-[3-(1-Piperidinyl)propoxy]benzaldehyde

Cat. No. B1610514
Key on ui cas rn: 68997-50-2
M. Wt: 247.33 g/mol
InChI Key: APNWHXAYLQEXJG-UHFFFAOYSA-N
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Patent
US04122255

Procedure details

Salicylaldehyde (27g) is treated first with 11g of 50% sodium hydride in 175ml of dimethylformamide and then with 150ml of a 2N toluene solution of N-(3-chloropropyl)piperidine following the procedure described in Example 31A, yielding 47.7g of the title compound as an oil, boiling point 155°-160° C at 0.2-0.3mm of Hg.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
11g
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
175 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH:1](=[O:9])[C:2]1[C:3](=[CH:5][CH:6]=[CH:7][CH:8]=1)[OH:4].[H-].[Na+].C1(C)C=CC=CC=1.Cl[CH2:20][CH2:21][CH2:22][N:23]1[CH2:28][CH2:27][CH2:26][CH2:25][CH2:24]1>CN(C)C=O>[N:23]1([CH2:22][CH2:21][CH2:20][O:4][C:3]2[CH:5]=[CH:6][CH:7]=[CH:8][C:2]=2[CH:1]=[O:9])[CH2:28][CH2:27][CH2:26][CH2:25][CH2:24]1 |f:1.2|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C=1C(O)=CC=CC1)=O
Name
11g
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H-].[Na+]
Name
Quantity
175 mL
Type
solvent
Smiles
CN(C=O)C
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(=CC=CC=C1)C
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClCCCN1CCCCC1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
N1(CCCCC1)CCCOC1=C(C=O)C=CC=C1
Measurements
Type Value Analysis
AMOUNT: MASS 47.7 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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